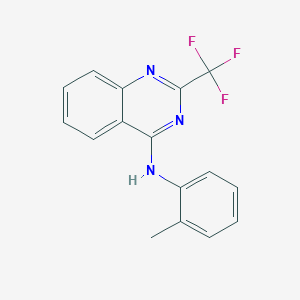![molecular formula C13H13ClN2S B5522367 2-[(4-chlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5522367.png)
2-[(4-chlorobenzyl)thio]-4,6-dimethylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-chlorobenzyl)thio]-4,6-dimethylpyrimidine is a useful research compound. Its molecular formula is C13H13ClN2S and its molecular weight is 264.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 264.0487973 g/mol and the complexity rating of the compound is 222. The solubility of this chemical has been described as 0.6 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
2-[(4-chlorobenzyl)thio]-4,6-dimethylpyrimidine serves as an intermediate in the synthesis of various biologically active compounds. Its synthesis involves steps starting from thiourea, showcasing its importance in creating a range of chemical entities for further application in different scientific fields (X. Le, 2014).
Applications in Nonlinear Optics (NLO)
This compound, alongside its derivatives, has shown potential applications in the field of nonlinear optics (NLO). The exploration of thiopyrimidine derivatives, including those related to this compound, has demonstrated their considerable NLO character, making them suitable for optoelectronic high-tech applications. This is supported by a comprehensive study involving density functional theory (DFT) and experimental analyses (A. Hussain et al., 2020).
Antitumor Activities
Research into derivatives of this compound has revealed significant antitumor activities. For example, compounds synthesized from related pyrimidine structures have been investigated for their potential against various cancer cell lines, indicating the role of these derivatives in developing new therapeutic agents (E. Grivsky et al., 1980).
Environmental and Green Chemistry
The synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine, a related compound, using environmentally friendly methodologies highlights the application of this compound derivatives in promoting green chemistry practices. This approach addresses the environmental concerns associated with traditional synthesis methods by employing safer reagents and more sustainable processes (Jing Guan et al., 2020).
Crystal Structure Analysis
The study of the crystal structure of related compounds provides insight into their chemical behavior and potential applications in material science. For instance, the detailed crystallographic analysis of N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide offers valuable information for understanding the molecular interactions and properties essential for designing new materials (Qiang Li et al., 2009).
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2S/c1-9-7-10(2)16-13(15-9)17-8-11-3-5-12(14)6-4-11/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTJWMRFPUWCMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203730 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5522289.png)

![benzyl 4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxylate](/img/structure/B5522302.png)
![N-{[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5522310.png)
![ethyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5522321.png)

![ethyl 3-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5522330.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide](/img/structure/B5522353.png)
![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(1H-pyrrol-3-ylcarbonyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5522359.png)


![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-phenoxyacetamide](/img/structure/B5522387.png)
![1-(4-methylphenyl)-4-{[1-(2-pyridinyl)-3-piperidinyl]carbonyl}-2-piperazinone](/img/structure/B5522390.png)
